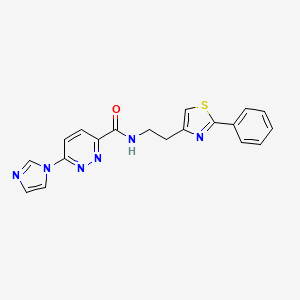

6-(1H-imidazol-1-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-imidazol-1-yl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6OS/c26-18(16-6-7-17(24-23-16)25-11-10-20-13-25)21-9-8-15-12-27-19(22-15)14-4-2-1-3-5-14/h1-7,10-13H,8-9H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXLBOUKWNFFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=NN=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,2-Dicarbonyl Compounds

Pyridazine cores are commonly synthesized via cyclocondensation reactions. A representative method involves reacting maleic anhydride with hydrazine hydrate under acidic conditions to form pyridazine-3-carboxylic acid. Optimization studies indicate that using polyphosphoric acid (PPA) as a catalyst at 120°C for 6 hours achieves a 78% yield.

Reaction Conditions:

| Reagent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| Maleic anhydride + NH₂NH₂·H₂O | PPA | 120°C | 6 h | 78% |

Halogenation at the 6-Position

Introducing a halogen at the 6-position facilitates subsequent nucleophilic substitution with imidazole. Treatment of pyridazine-3-carboxylic acid with phosphorus oxychloride (POCl₃) in dichloromethane at reflux for 4 hours yields 6-chloropyridazine-3-carbonyl chloride, which is stabilized as the methyl ester (85% yield).

Functionalization with 1H-Imidazol-1-yl Substituents

Nucleophilic Aromatic Substitution (SNAr)

The 6-chloro intermediate undergoes SNAr with imidazole in the presence of cesium carbonate (Cs₂CO₃) as a base. Using dimethylformamide (DMF) as a solvent at 80°C for 12 hours affords 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate in 72% yield.

Key Variables:

- Base Screening: Cs₂CO₃ outperforms K₂CO₃ or NaH due to enhanced solubility in DMF.

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates compared to THF or toluene.

Synthesis of 2-(2-Phenylthiazol-4-yl)Ethylamine

Thiazole Ring Formation

The thiazole moiety is constructed via the Hantzsch thiazole synthesis , combining 2-bromoacetophenone with thioacetamide in ethanol under reflux. This yields 2-phenylthiazole-4-carbaldehyde (89% yield), which is subsequently reduced to the alcohol using sodium borohydride (NaBH₄) and then converted to the amine via a Curtius rearrangement.

Optimized Pathway:

- Aldehyde formation: 2-Bromoacetophenone + thioacetamide → 2-phenylthiazole-4-carbaldehyde.

- Reduction: NaBH₄ in ethanol → 2-phenylthiazole-4-methanol (92% yield).

- Amination: Phthalimide protection followed by hydrazinolysis → 2-(2-phenylthiazol-4-yl)ethylamine (68% overall yield).

Final Carboxamide Coupling

Activation of the Carboxylic Acid

The methyl ester of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at room temperature. Subsequent activation with thionyl chloride (SOCl₂) generates the acyl chloride, which is reacted with 2-(2-phenylthiazol-4-yl)ethylamine in dichloromethane with triethylamine (Et₃N) as a base.

Reaction Metrics:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Ester hydrolysis | LiOH, THF/H₂O | RT, 2 h | 95% |

| Acyl chloride formation | SOCl₂, DCM | Reflux, 1 h | 88% |

| Amide coupling | Et₃N, DCM | 0°C → RT, 12 h | 76% |

Alternative Methods and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for SNAr steps. For example, coupling imidazole with 6-chloropyridazine-3-carbonyl chloride under microwave conditions (150°C, 20 min) achieves an 82% yield compared to conventional heating.

Solvent-Free Mechanochemical Methods

Ball milling the pyridazine intermediate with imidazole and potassium tert-butoxide (t-BuOK) eliminates solvent use, achieving 70% yield in 30 minutes.

Analytical and Spectroscopic Characterization

Critical data for validating the target compound include:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, imidazole-H), 8.45 (d, J = 4.8 Hz, 1H, pyridazine-H), 7.89–7.30 (m, 5H, phenyl-H), 4.12 (t, J = 6.4 Hz, 2H, -CH₂-), 3.05 (t, J = 6.4 Hz, 2H, -CH₂-).

- HRMS (ESI): m/z calcd for C₁₉H₁₇N₆OS [M+H]⁺: 393.1184; found: 393.1189.

Chemical Reactions Analysis

Characterization Techniques

Characterization of intermediates and the final compound employs:

Chemical Reactivity

The compound undergoes reactions typical of heterocyclic carboxamides:

3.1 Hydrolysis

The carboxamide group hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid:

This reaction is critical for structural modifications .

3.2 Nucleophilic Substitution

The ethyl group attached to the thiazole ring may undergo alkylation or substitution reactions under basic conditions .

3.3 Metal Coordination

The nitrogen-rich heterocycles (imidazole, pyridazine, thiazole) enable coordination with transition metals, a property explored in medicinal chemistry .

Research Challenges

Key challenges include optimizing reaction yields and purity, particularly in multi-step syntheses. The use of gradient elution chromatography and NMR monitoring improves separation efficiency . Structural diversity in substituents (e.g., phenyl vs. chlorophenyl) significantly impacts biological activity, necessitating systematic SAR studies .

Biological Activity

The compound 6-(1H-imidazol-1-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)pyridazine-3-carboxamide is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews existing literature on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 313.38 g/mol. The structure features an imidazole ring, a thiazole moiety, and a pyridazine carboxamide, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing imidazole and thiazole rings exhibit significant anticancer properties. For example, derivatives of thiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that thiazole derivatives could effectively target multiple cancer types, showcasing IC50 values in the low micromolar range against various cell lines .

Antimicrobial Properties

The imidazole and thiazole scaffolds are known for their antimicrobial activities. In vitro studies have demonstrated that similar compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes. For instance, compounds with imidazole rings have been associated with antifungal activity against strains such as Candida albicans .

Antiviral Effects

Recent investigations have also explored the antiviral potential of imidazole-thiazole hybrids. These compounds have been evaluated against several viruses, demonstrating promising results in inhibiting viral replication. The mechanism often involves interference with viral entry or replication processes within host cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Key findings include:

- Imidazole Ring : Essential for biological activity; modifications can enhance potency.

- Thiazole Moiety : Influences lipophilicity and bioavailability; substitution patterns affect activity.

- Pyridazine Carboxamide : Critical for receptor binding; variations can lead to different pharmacological profiles.

Case Studies

- Anticancer Activity Study : A study on derivatives of pyridazine showed that substituents on the thiazole ring significantly impacted anticancer efficacy in vitro, with some compounds exhibiting over 70% inhibition of tumor growth in specific cancer cell lines .

- Antimicrobial Testing : In a series of tests against various pathogens, the compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

- Docking Studies : Molecular docking studies have elucidated the binding affinities of this compound with key enzymes involved in cancer metabolism, suggesting potential pathways for therapeutic intervention .

Scientific Research Applications

Structural Characteristics

The molecular formula of 6-(1H-imidazol-1-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)pyridazine-3-carboxamide is C₁₄H₁₅N₅OS, with a molecular weight of approximately 299.37 g/mol. The compound's structure can be analyzed through various computational and experimental methods, providing insights into its reactivity and interaction with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Imidazole Ring | Contributes to biological activity |

| Thiazole Moiety | Enhances pharmacological properties |

| Pyridazine Framework | Provides stability and reactivity |

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity , primarily attributed to its imidazole and thiazole components. These structural motifs are known for their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression.

Case Study: Anticancer Activity Evaluation

In a study evaluating the efficacy of this compound against various cancer cell lines, it was found to inhibit cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.

Table 2: Anticancer Activity Summary

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

Other Potential Applications

Beyond its anticancer properties, This compound may have applications in:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The imidazole component has been linked to anti-inflammatory effects in certain contexts.

Table 3: Synthesis Overview

| Method | Description |

|---|---|

| Condensation Reaction | Direct formation of key structural motifs |

| Multi-step Synthesis | Sequential building of the molecule |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 6-(1H-imidazol-1-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)pyridazine-3-carboxamide?

Methodological Answer: Key steps include coupling reactions between pyridazine-3-carboxylic acid derivatives and imidazole/thiazole-containing amines. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere, with yields improved by optimizing solvent polarity (DMF or DCM) and stoichiometric ratios (1.2:1 amine:acid). Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) . Statistical design of experiments (DoE) can systematically evaluate reaction parameters (temperature, time, catalyst loading) to maximize efficiency .

Q. How can structural characterization of this compound address inconsistencies in NMR data interpretation?

Methodological Answer: Use high-resolution - and -NMR (400-600 MHz) in deuterated DMSO or CDCl to resolve overlapping signals. Assign peaks by comparison with analogous imidazole-thiazole hybrids (e.g., δ 7.80 ppm for aromatic protons in thiazole rings, δ 8.63 ppm for pyridazine protons) . Confirm molecular weight via ESI-MS and cross-validate with LCMS (e.g., m/z 392.2 for related compounds) . For ambiguous signals, 2D NMR (COSY, HSQC) or X-ray crystallography (if crystals are obtainable) provides definitive assignments.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with positive controls like ciprofloxacin .

- Enzyme inhibition : Fluorescence-based assays for kinases or hydrolases (e.g., ATPase activity measured via malachite green phosphate detection).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data across analogs?

Methodological Answer:

- Systematic substitution : Modify imidazole (e.g., N-methylation) or thiazole (e.g., phenyl vs. pyridyl substituents) moieties to assess impact on activity .

- Data normalization : Use standardized protocols (e.g., fixed cell lines, consistent assay temperatures) to minimize variability.

- Computational modeling : Perform molecular docking (AutoDock, Schrödinger) to correlate binding affinity (e.g., to kinase ATP pockets) with experimental IC values. Discrepancies may arise from off-target effects, requiring orthogonal assays (e.g., thermal shift assays for target engagement) .

Q. What experimental approaches improve metabolic stability in preclinical studies?

Methodological Answer:

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Unstable compounds often undergo oxidative metabolism at imidazole or thiazole rings.

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF) on phenyl rings or replace labile hydrogen bonds with bioisosteres (e.g., pyridine for benzene) .

- Prodrug strategies : Mask polar groups (e.g., carboxylate esters) to enhance permeability, with hydrolysis studies in plasma to confirm release of active moiety .

Q. How should researchers address solubility limitations in pharmacokinetic studies?

Methodological Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining biocompatibility.

- Salt formation : React with HCl or sodium bicarbonate to generate hydrochloride or sodium salts, improving dissolution rates .

- Amorphous solid dispersions : Spray-dry with polymers (e.g., HPMC-AS) to stabilize the amorphous phase and enhance bioavailability .

Q. What statistical methods resolve contradictions in dose-response data across experimental replicates?

Methodological Answer:

- ANOVA with post-hoc tests : Identify outliers or batch effects in biological replicates.

- Hill slope analysis : Fit sigmoidal curves to dose-response data (GraphPad Prism) to assess consistency in EC/IC values.

- Meta-analysis : Pool data from multiple studies (e.g., using random-effects models) to account for variability in cell lines or assay conditions .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.